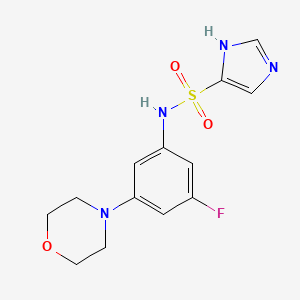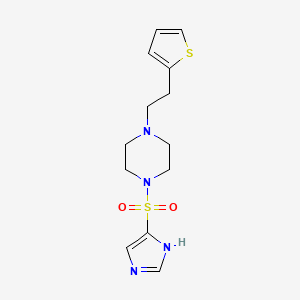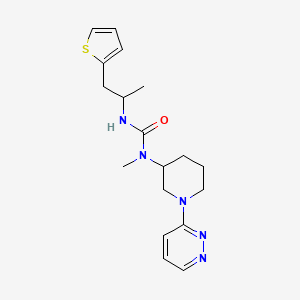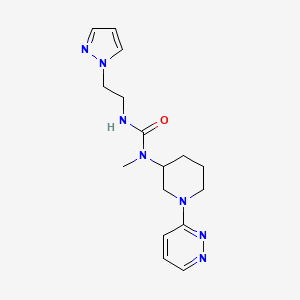![molecular formula C9H12N4OS2 B6753214 4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole](/img/structure/B6753214.png)
4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The process may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced via a nucleophilic substitution reaction, where a suitable triazole precursor reacts with the thiazole intermediate.
Introduction of the Sulfinyl Group: The methylsulfinyl group can be added through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted thiazole and triazole derivatives.
Applications De Recherche Scientifique
4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-5-(methylsulfanyl)-1,3-thiazole
- 5-(Methylsulfinyl)-1,2,4-triazole
- 4-Methyl-5-(methylsulfonyl)-1,3-thiazole
Uniqueness
4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole is unique due to the presence of both thiazole and triazole rings in its structure, along with the methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS2/c1-7-8(15-6-10-7)3-4-13-5-11-12-9(13)16(2)14/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWQTWALAKUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN2C=NN=C2S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6753132.png)

![5-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6753143.png)
![6-[1-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B6753155.png)
![2-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B6753160.png)


![[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6753184.png)
![3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide](/img/structure/B6753196.png)
![1-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6753204.png)

![4,5-Dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753218.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6753219.png)
![3-[2-(1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B6753231.png)
